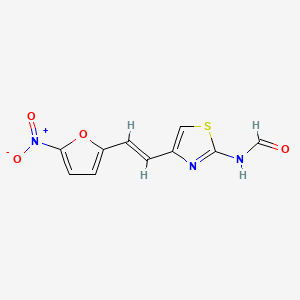

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide

説明

N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide (FANFT) is a synthetic nitrofuran derivative extensively studied for its potent carcinogenic effects, particularly in the urinary bladder. First synthesized in the 1960s, FANFT has been a cornerstone in experimental oncology for modeling bladder carcinogenesis. Its structure comprises a nitro-substituted furan ring conjugated to a thiazole moiety via an ethenyl linker, with a formamide functional group at the thiazole’s 4-position (Fig. 1). This unique configuration facilitates metabolic activation, leading to DNA adduct formation and subsequent neoplastic transformation .

FANFT induces urinary bladder carcinomas in multiple species, including rats, mice, and dogs, with incidences exceeding 80% in long-term feeding studies . Its carcinogenicity is mediated by prostaglandin endoperoxide synthetase (PES)-dependent cooxidation, generating reactive intermediates that bind to DNA and proteins . Notably, FANFT’s organ specificity (bladder vs. forestomach) depends on administration route, dose, and cofactors like aspirin .

特性

CAS番号 |

53757-30-5 |

|---|---|

分子式 |

C10H7N3O4S |

分子量 |

265.25 g/mol |

IUPAC名 |

N-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-yl]formamide |

InChI |

InChI=1S/C10H7N3O4S/c14-6-11-10-12-7(5-18-10)1-2-8-3-4-9(17-8)13(15)16/h1-6H,(H,11,12,14)/b2-1+ |

InChIキー |

ARXHNGIHALXNCR-OWOJBTEDSA-N |

異性体SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CSC(=N2)NC=O |

正規SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CSC(=N2)NC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide typically involves the following steps:

Formation of the Nitrofuranyl Intermediate: The initial step involves the nitration of furan to produce 5-nitrofuran. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Ethenylation: The 5-nitrofuran is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group, forming 5-nitro-2-furanylethenyl.

Thiazole Ring Formation: The next step involves the cyclization of the ethenyl intermediate with a thioamide to form the thiazole ring. This reaction is typically carried out in the presence of a base such as potassium carbonate.

Formamide Introduction: Finally, the formamide group is introduced through a formylation reaction using formic acid or a formylating agent like formamide.

Industrial Production Methods: Industrial production of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of nitroso and hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Nitroso and hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Substituted nitrofuran derivatives.

科学的研究の応用

Chemistry: N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The nitrofuran moiety is known for its ability to interfere with bacterial and cancer cell metabolism.

Medicine: The compound is investigated for its potential use as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of prodrugs and targeted therapies.

Industry: In the industrial sector, N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

作用機序

The mechanism of action of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that cause oxidative damage to cellular structures. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes.

Molecular Targets and Pathways:

Proteins: The compound can modify cysteine residues in proteins, affecting their function.

DNA: It can form adducts with DNA bases, leading to mutations and cell death.

Oxidative Stress Pathway: The generation of reactive oxygen species triggers the oxidative stress response, leading to cell damage and apoptosis.

類似化合物との比較

Key Observations :

- Nitro Group: Essential for carcinogenicity; removal or substitution abolishes activity .

- Thiazole Substituent : Formamide directs bladder specificity; acetamide (NFTA) shifts toxicity to lymphoid tissue, while hydrazide derivatives target the forestomach .

- Aromatic Ring : Replacing the nitro-furan with nitrobenzene reduces potency, emphasizing the furan’s role in metabolic activation .

Metabolic Pathways and Enzyme Interactions

FANFT’s carcinogenicity is uniquely dependent on PES-mediated cooxidation, unlike analogs such as NFTA or hydrazide derivatives. Comparative metabolism studies reveal:

Key Differences :

- FANFT : Requires fatty acid substrates (e.g., arachidonic acid) for PES-mediated activation; inhibited by aspirin, which blocks PES and reduces bladder lesions .

- NFTA : Relies on cytochrome P450 systems, explaining its leukemogenic profile unaffected by aspirin .

- Hydrazide Derivatives : Activate via lipoxygenase, leading to forestomach tumors .

Species and Strain Variability

FANFT exhibits species-specific carcinogenicity, contrasting with analogs like NFTA:

Notable Findings:

- Germfree Rats : Enhanced FANFT binding to RNA (1373 pmol/mg in bladder) vs. conventional rats (448 pmol/mg), suggesting gut microbiota modulates metabolism .

- Aspirin Interaction : In rats, aspirin promotes FANFT-induced bladder tumors when administered post-FANFT, but inhibits initiation-phase lesions .

生物活性

N-(4-(2-(5-nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide, also known as FANFT, is a compound with significant biological activity, particularly in the context of its potential as an anticancer agent and its associated toxicological properties. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7N3O4S

- Molecular Weight : 239.21 g/mol

- CAS Number : 24554-26-5

- Physical Appearance : Dark yellow powder or gold solid

- Boiling Point : Approximately 200°C

- Density : 1.6331 g/cm³

- Solubility : Insoluble in water

FANFT exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines. Studies have highlighted its efficacy against lung cancer (A549 cell line) and colorectal cancer (HT-29 cell line), showcasing IC50 values that indicate strong cytotoxicity.

- Induction of Apoptosis : Research indicates that FANFT can induce programmed cell death in cancer cells. This is crucial for eliminating malignant cells and preventing tumor growth.

- Reactive Oxygen Species (ROS) Generation : The compound is noted for increasing ROS levels in treated cells, which can lead to oxidative stress and subsequent cell death in cancerous cells.

Biological Activity Data

The following table summarizes the biological activities and IC50 values of FANFT against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 0.77 | Inhibition of EGFR signaling |

| HT-29 | 1.13 | Induction of apoptosis |

| MCF-7 | 5.00 | ROS generation |

| DU145 | 3.62 | Cell cycle arrest |

Case Studies

-

Anticancer Activity :

A study published in a peer-reviewed journal demonstrated that FANFT significantly inhibited the proliferation of A549 and HT-29 cell lines with IC50 values indicating high potency compared to standard chemotherapeutic agents like erlotinib . The study also reported morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing. -

Toxicological Assessment :

Toxicological evaluations have indicated that FANFT is a suspected carcinogen, with experimental data suggesting it may induce mutagenic effects . When heated, it emits toxic fumes, emphasizing the need for careful handling in laboratory settings. -

Molecular Docking Studies :

Computational studies have been conducted to explore the binding affinity of FANFT to various molecular targets involved in cancer progression, including EGFR and other kinases. These studies suggest a strong interaction between FANFT and its targets, which may explain its biological activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。